11-Methoxyangonin

説明

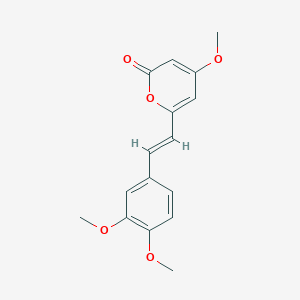

Structure

3D Structure

特性

IUPAC Name |

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJRDULCMRSYSL-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enigmatic Kavalactone: A Technical Guide to the Natural Sources of 11-Methoxyangonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a member of the kavalactone class of compounds, which are the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). While the six major kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin) have been extensively studied, the minor kavalactones, including 11-Methoxyangonin, remain less characterized. This technical guide provides a comprehensive overview of the known natural sources, biosynthetic origins, and methodologies for the study of 11-Methoxyangonin, tailored for a scientific audience engaged in natural product research and drug development.

Natural Provenance of 11-Methoxyangonin

The sole identified natural source of 11-Methoxyangonin is the kava plant, Piper methysticum, a perennial shrub native to the South Pacific islands. Kavalactones are concentrated in the rhizome and roots of the plant, with the overall kavalactone content varying based on the cultivar, age, and growing conditions. While 11-Methoxyangonin is confirmed to be a constituent of kava root, it is considered a minor kavalactone.[1]

Quantitative Analysis

Despite numerous studies quantifying the six major kavalactones in various kava cultivars, specific quantitative data for 11-Methoxyangonin remains elusive in the current body of scientific literature. Analytical studies have overwhelmingly focused on the more abundant kavalactones, which collectively account for approximately 96% of the total kavalactone content.[1] The table below summarizes the concentration ranges of the major kavalactones in the dried rhizome of Piper methysticum to provide context for the expected low abundance of minor constituents like 11-Methoxyangonin.

| Kavalactone | Concentration Range in Dried Rhizome (% w/w) |

| Kavain | 0.5 - 3.5 |

| Dihydrokavain | 0.3 - 2.5 |

| Methysticin | 0.2 - 2.0 |

| Dihydromethysticin | 0.1 - 1.5 |

| Yangonin | 0.1 - 1.8 |

| Desmethoxyyangonin | 0.1 - 1.5 |

Note: Data compiled from multiple sources. Actual concentrations can vary significantly between cultivars and samples.

Further research employing highly sensitive analytical techniques such as UPLC-MS/MS is required to accurately quantify the concentration of 11-Methoxyangonin in different kava chemotypes and plant parts.

Biosynthesis of 11-Methoxyangonin

The biosynthesis of kavalactones, including 11-Methoxyangonin, originates from the phenylpropanoid pathway. The core styrylpyrone scaffold is assembled by a type III polyketide synthase, styrylpyrone synthase (SPS). The biosynthesis of yangonin, the direct precursor to 11-Methoxyangonin, involves the condensation of p-coumaroyl-CoA with two molecules of malonyl-CoA, followed by O-methylation.

The final step in the formation of 11-Methoxyangonin is the O-methylation of the hydroxyl group at the C-11 position of a yangonin precursor. This reaction is catalyzed by a specific O-methyltransferase (OMT). The biosynthetic pathway leading to yangonin and, by extension, 11-Methoxyangonin is depicted below.

Caption: Biosynthetic pathway of 11-Methoxyangonin.

Experimental Protocols

The following protocols provide a general framework for the extraction, isolation, and analysis of kavalactones from Piper methysticum, which can be adapted for the specific investigation of 11-Methoxyangonin.

Protocol 1: Extraction of Kavalactones from Piper methysticum Rhizome

Objective: To extract a broad spectrum of kavalactones, including minor constituents, from dried kava rhizome.

Materials:

-

Dried and powdered Piper methysticum rhizome

-

Acetone (B3395972) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

n-Hexane (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Weigh 10 g of finely powdered, dried kava rhizome into a 250 mL Erlenmeyer flask.

-

Add 100 mL of acetone to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper into a round-bottom flask.

-

Repeat the extraction process (steps 2-4) two more times with fresh acetone.

-

Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous residue is obtained.

-

Redissolve the residue in a minimal amount of methanol for further purification or analysis.

Protocol 2: Isolation of Minor Kavalactones by Column Chromatography

Objective: To fractionate the crude kavalactone extract to isolate minor constituents like 11-Methoxyangonin.

Materials:

-

Crude kavalactone extract (from Protocol 1)

-

Silica (B1680970) gel 60 (70-230 mesh)

-

Glass chromatography column

-

n-Hexane

-

Ethyl acetate

-

Methanol

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Prepare a silica gel slurry in n-hexane and pack the chromatography column.

-

Adsorb the crude kavalactone extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of approximately 10-20 mL.

-

Monitor the separation by spotting an aliquot of each fraction onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots under a UV lamp. Kavalactones will appear as dark spots at 254 nm and may fluoresce at 365 nm.

-

Combine fractions containing compounds with similar Rf values.

-

Fractions suspected to contain minor kavalactones can be further purified using preparative HPLC.

Protocol 3: Quantification of Kavalactones by UPLC-MS/MS

Objective: To develop a sensitive method for the simultaneous quantification of major and minor kavalactones.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Reference standards for major kavalactones (for method development and as internal standards). A certified reference standard for 11-Methoxyangonin would be required for accurate quantification.

Procedure:

-

Sample Preparation: Dilute the methanolic solution of the kavalactone extract (from Protocol 1 or a specific fraction from Protocol 2) with the initial mobile phase to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Multiple Reaction Monitoring (MRM): Develop specific parent-to-daughter ion transitions for each kavalactone of interest, including a predicted transition for 11-Methoxyangonin based on its molecular weight.

-

-

Quantification: Create a calibration curve using a certified reference standard of 11-Methoxyangonin. If a standard is unavailable, semi-quantification can be performed relative to a structurally similar kavalactone standard (e.g., yangonin).

Caption: General experimental workflow for kavalactone analysis.

Conclusion

11-Methoxyangonin is a naturally occurring minor kavalactone found exclusively in Piper methysticum. While its biosynthetic pathway can be inferred from that of its precursor, yangonin, a significant gap exists in the scientific literature regarding its quantitative abundance in the kava plant. The experimental protocols outlined in this guide provide a robust framework for researchers to undertake the extraction, isolation, and sensitive quantification of 11-Methoxyangonin. Further investigation into this and other minor kavalactones is crucial for a complete understanding of the pharmacology of kava and for the development of novel therapeutics derived from this important medicinal plant.

References

Unveiling 11-Methoxyangonin: A Technical Guide to its Discovery and Isolation from Piper methysticum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the kavalactone 11-methoxyangonin from the roots of Piper methysticum (kava). This document details the experimental protocols for extraction and purification, presents quantitative data for kavalactones, and visualizes key experimental workflows and biosynthetic pathways.

Discovery and Significance

The kavalactone now identified as 11-methoxy-5,6-dihydroyangonin was first reported in 2002 by Dharmaratne et al.[1][2]. The investigation into the minor constituents of Piper methysticum was prompted by the observation that the anxiolytic activity of the whole kava (B3030397) root extract was greater than that of the six major kavalactones individually[1]. This suggested a synergistic effect or the presence of other bioactive compounds. The isolation and characterization of this previously unknown kavalactone contributed to a deeper understanding of the complex phytochemistry of kava.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of 11-methoxyangonin from Piper methysticum root, based on established protocols for kavalactone separation.

Extraction of Kavalactones

A common method for extracting kavalactones from dried kava root powder involves solvent extraction. Acetone (B3395972) has been shown to be a highly effective solvent for maximizing the yield of various kavalactones[3].

Protocol for Solvent Extraction:

-

Plant Material: Dried and powdered roots of Piper methysticum.

-

Extraction Solvent: Dichloromethane (B109758) or Acetone[1][3][4].

-

Procedure:

-

Macerate the powdered kava root with the chosen solvent at room temperature. A common ratio is 100 g of powder to 500 mL of solvent.

-

Agitate the mixture for 24-48 hours to ensure thorough extraction.

-

Filter the mixture to separate the solvent extract from the plant material.

-

Repeat the extraction process with fresh solvent two more times to maximize the yield.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude kavalactone resin[4].

-

Isolation and Purification of 11-Methoxyangonin

The isolation of the minor kavalactone 11-methoxyangonin from the crude extract is achieved through chromatographic techniques. A multi-step process involving silica (B1680970) gel column chromatography followed by preparative thin-layer chromatography (TLC) is effective[1].

Protocol for Chromatographic Separation:

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Prepare a silica gel column.

-

Dissolve the crude kavalactone extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed extract to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent like acetone or ethyl acetate[1][5].

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC). Fractions containing similar compound profiles are combined.

-

-

Purification of 11-Methoxyangonin (Preparative TLC):

-

Identify the fractions from column chromatography that contain 11-methoxyangonin.

-

Apply these fractions to preparative TLC plates.

-

Develop the plates using a solvent system such as a mixture of methanol (B129727) and dichloromethane or hexane and ethyl acetate[1].

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to 11-methoxyangonin from the plate.

-

Elute the compound from the silica gel with a suitable solvent (e.g., acetone).

-

Filter and evaporate the solvent to yield the purified 11-methoxyangonin.

-

Structural Characterization

The structure of the isolated 11-methoxyangonin is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure, including the position of the methoxy (B1213986) group and the stereochemistry of the molecule[1][2].

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity[6].

Quantitative Data

While specific yield and purity data for the minor kavalactone 11-methoxyangonin are not extensively reported, the following tables provide context on the general extraction yields of kavalactone resins and the analytical parameters for the quantification of major kavalactones.

Table 1: Extraction Yield of Kavalactone Resin from Piper methysticum

| Extraction Solvent | Yield of Crude Resin (%) | Reference |

| Dichloromethane | 6% | [4] |

Table 2: Analytical Methods for Kavalactone Quantification

| Analytical Method | Key Parameters | Reference |

| HPLC-UV | Linearity (R²): >0.99 for major kavalactonesAccuracy (% Recovery): 95.9% - 104.1%Precision (%RSD): <5% | [7] |

| Supercritical Fluid Chromatography (SFC) | Linearity (R²): >0.998Accuracy (% Recovery): 95.9% - 104.1%LOD: <1.5 ng on-column | [7] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of 11-methoxyangonin and the general biosynthetic pathway of kavalactones.

References

- 1. static1.squarespace.com [static1.squarespace.com]

- 2. Kavalactones from Piper methysticum, and their 13C NMR spectroscopic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of extracting solvents to chemical components of kava (Piper methysticum) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Isolation and Purification of Potent Growth Inhibitors from Piper methysticum Root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray high performance liquid chromatography-mass spectrometry in phytochemical analysis of kava (Piper methysticum) extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Determination of Lactones in Piper methysticum (Kava-Kava) by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 11-Methoxyangonin in Kava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, is renowned for its psychoactive properties, which are attributed to a class of compounds known as kavalactones. Among these, 11-methoxyangonin represents a specific structural variation whose biosynthesis is of significant interest for synthetic biology and pharmaceutical applications. This technical guide provides an in-depth overview of the biosynthetic pathway of 11-methoxyangonin, detailing the enzymatic steps, precursor molecules, and relevant experimental methodologies. Quantitative data, where available, is summarized, and key experimental protocols are described to facilitate further research in this area.

Introduction

The kavalactones are a group of polyketide lactones responsible for the anxiolytic and sedative effects of kava. Their core structure is a styrylpyrone, which is biosynthetically derived from hydroxycinnamoyl-CoA precursors. The diversity of kavalactones arises from variations in the styryl side chain and substitutions on the pyrone ring. 11-Methoxyangonin is characterized by a methoxy (B1213986) group at the 11th position of the styryl moiety. The elucidation of its biosynthetic pathway is crucial for understanding the metabolic network of kava and for the potential heterologous production of specific kavalactones.

The Biosynthetic Pathway of 11-Methoxyangonin

The biosynthesis of 11-methoxyangonin begins with the general phenylpropanoid pathway, leading to the formation of feruloyl-CoA, the direct precursor to the styryl moiety of this kavalactone. This is followed by the condensation with malonyl-CoA to form the styrylpyrone backbone, a reaction catalyzed by a type III polyketide synthase.

Formation of the Precursor: Feruloyl-CoA

The synthesis of feruloyl-CoA is a multi-step enzymatic process starting from the amino acid L-phenylalanine.

-

L-Phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

-

trans-Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

-

p-Coumaric acid is then activated to its thioester, p-coumaroyl-CoA , by 4-coumarate-CoA ligase (4CL) .

-

p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl-CoA 3-hydroxylase (C3'H) .

-

Finally, caffeoyl-CoA is methylated to feruloyl-CoA by caffeoyl-CoA O-methyltransferase (CCoAOMT) . This step is critical as it introduces the methoxy group that will become the 11-methoxy group of 11-methoxyangonin.

Formation of the Styrylpyrone Backbone

The key step in the formation of the kavalactone scaffold is the condensation of a hydroxycinnamoyl-CoA molecule with two molecules of malonyl-CoA. In the case of 11-methoxyangonin, this involves:

-

Styrylpyrone Synthase (SPS): This enzyme, a type III polyketide synthase, catalyzes the decarboxylative condensation of one molecule of feruloyl-CoA with two molecules of malonyl-CoA to produce the styrylpyrone 11-methoxy-bisnoryangonin . This reaction proceeds through a triketide intermediate that undergoes lactonization to form the characteristic pyrone ring. In kava, two paralogous styrylpyrone synthases, PmSPS1 and PmSPS2, have been identified.[1]

Final Tailoring Steps

The direct precursor, 11-methoxy-bisnoryangonin, can be further modified by other enzymes to produce a variety of kavalactones. While the specific enzymes acting on 11-methoxy-bisnoryangonin in kava to produce other derivatives are still under investigation, the general tailoring enzymes in kavalactone biosynthesis include reductases and other O-methyltransferases. For 11-methoxyangonin, the core structure is 11-methoxy-bisnoryangonin itself.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the kinetic parameters of the specific enzymes in the 11-methoxyangonin biosynthetic pathway in Piper methysticum. The data presented below is based on studies of homologous enzymes from other plant species or related kavalactone biosynthetic enzymes.

| Enzyme | Substrate(s) | Product(s) | Km | kcat | Source Organism (Enzyme) | Reference |

| Styrylpyrone Synthase (PnPKS) | Feruloyl-CoA, Malonyl-CoA | 11-methoxy-bisnoryangonin | N/A | N/A | Piper nigrum | [2] |

| Caffeoyl-CoA O-methyltransferase | Caffeoyl-CoA | Feruloyl-CoA | N/A | N/A | Various Plants | [3][4] |

Note: N/A indicates that the data is not available in the reviewed literature.

Experimental Protocols

In Vitro Styrylpyrone Synthase (SPS) Assay

This protocol is adapted from the characterization of a homologous SPS from Piper nigrum and can be applied to the kava SPS.[2]

1. Enzyme Expression and Purification:

- The coding sequence of the kava SPS (e.g., PmSPS1) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His-tag).

- The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.

- Cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA resin).

- The purified enzyme is dialyzed against a storage buffer.

2. Enzymatic Reaction:

- The reaction mixture (100 µL) contains:

- 50 mM Tris-HCl (pH 8.0)

- 1 mM MgCl₂

- 5 mM ATP

- 0.1 mM Coenzyme A

- 0.2 mM Malonyl-CoA

- 0.1 mM Ferulic acid

- 1 µM purified 4-coumarate-CoA ligase (4CL) for in situ generation of feruloyl-CoA

- 1 µM purified kava SPS

- The reaction is initiated by the addition of the enzymes.

- Incubate at 30°C for 4 hours.

3. Product Extraction and Analysis:

- The reaction is stopped by the addition of an equal volume of ethyl acetate (B1210297) and vigorous vortexing.

- The organic phase is separated, evaporated to dryness, and the residue is redissolved in methanol (B129727).

- The product, 11-methoxy-bisnoryangonin, is analyzed by HPLC or LC-MS.

LC-MS/MS Analysis of Kavalactones

This protocol provides a general framework for the sensitive and specific quantification of kavalactones.[5]

1. Sample Preparation:

- Plant Material: Kava root or other tissue is ground to a fine powder. A known amount (e.g., 100 mg) is extracted with a suitable solvent (e.g., methanol or acetonitrile) with sonication. The extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter.

- In Vitro Assay Samples: The reaction mixture is extracted as described in the SPS assay protocol.

2. Chromatographic Conditions:

- Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase:

- A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid

- Gradient: A linear gradient from a low to a high percentage of solvent B over a suitable time (e.g., 5% to 95% B in 10 minutes).

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each kavalactone. For 11-methoxyangonin (11-methoxy-bisnoryangonin), the precursor ion would be [M+H]⁺ at m/z 261. Product ions would be determined by fragmentation analysis.

- Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated with authentic standards.

Visualizations

Biosynthesis Pathway of 11-Methoxyangonin

Caption: Biosynthetic pathway of 11-methoxyangonin from L-phenylalanine.

Experimental Workflow for In Vitro SPS Assay

Caption: Workflow for the in vitro characterization of styrylpyrone synthase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of kavalactones after oral dosing of standardized kava extract in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 11-Methoxyangonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyangonin, a naturally occurring kavalactone predominantly known by its scientific name Desmethoxyyangonin (B154216), has emerged as a molecule of significant interest in pharmacological research. Extracted from plant species such as Piper methysticum (kava) and Alpinia pricei, this compound exhibits a range of biological activities, including potent anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current scientific understanding of 11-Methoxyangonin's biological functions, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate these activities. The information is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Core Biological Activities

11-Methoxyangonin demonstrates a multi-faceted pharmacological profile, primarily characterized by its influence on inflammatory pathways and its interaction with key enzymes involved in neurotransmission and drug metabolism.

Anti-Inflammatory and Hepatoprotective Effects

A significant body of research highlights the potent anti-inflammatory properties of 11-Methoxyangonin. In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) have shown that it effectively suppresses the production of key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2]

This anti-inflammatory activity extends to in vivo models. In a murine model of fulminant hepatitis induced by LPS and D-galactosamine (D-GalN), pre-treatment with 11-Methoxyangonin significantly reduced liver damage, as evidenced by decreased serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[1][2] Furthermore, it improved the survival rate of mice in this acute liver injury model from 40% to 90%.[1][2] This hepatoprotective effect is attributed to the inhibition of inflammatory cell infiltration (macrophages and neutrophils) into liver tissues.[1]

Enzyme Inhibition

11-Methoxyangonin is a notable inhibitor of several enzyme systems, which contributes significantly to its pharmacological profile.

-

Monoamine Oxidase-B (MAO-B): It is a selective and reversible inhibitor of MAO-B, an enzyme responsible for the degradation of dopamine (B1211576).[3][4][5][6] This activity suggests a therapeutic potential for neurodegenerative conditions such as Parkinson's disease, where dopamine levels are depleted.[4] It shows a significantly higher affinity for MAO-B over MAO-A.[4]

-

Cytochrome P450 (CYP) Enzymes: Studies have demonstrated that 11-Methoxyangonin can inhibit various CYP450 isoforms, which are crucial for the metabolism of a wide range of xenobiotics, including therapeutic drugs.[7] This indicates a potential for drug-drug interactions.

-

Carboxylesterase 1 (CES1): This kavalactone exhibits competitive inhibition of CES1, an enzyme involved in the hydrolysis of many ester-containing drugs.[8][9]

Neuroprotective Properties

The selective inhibition of MAO-B by 11-Methoxyangonin is a key aspect of its neuroprotective potential. By preventing the breakdown of dopamine, it may help to alleviate symptoms and slow the progression of neurodegenerative diseases.[4] While research on its direct neuroprotective effects is ongoing, the modulation of inflammatory and oxidative stress pathways by kavalactones, in general, suggests a broader role in protecting neural cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of 11-Methoxyangonin.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibitor | IC50 | Kᵢ | Inhibition Type | Organism/System | Reference |

| MAO-A | 11-Methoxyangonin | - | 922 nM | Reversible | Human (recombinant) | [4] |

| MAO-B | 11-Methoxyangonin | 0.123 µM | 31 nM | Reversible, Competitive | Human (recombinant) | [3][4] |

| MAO-B | 11-Methoxyangonin | 1.2 µM | 0.28 µM | Reversible, Competitive | Human (platelet homogenates) | [5] |

| CES1 | 11-Methoxyangonin | 48.24 µM | 25.2 µM | Reversible, Competitive | Human (liver S9 fractions) | [8] |

| CYP2C9 | 11-Methoxyangonin | - | - | 42% inhibition at 10 µM | Human Liver Microsomes | [7] |

| CYP3A4 | 11-Methoxyangonin | - | - | 40% inhibition at 10 µM | Human Liver Microsomes | [7] |

| CYP2C19 | 11-Methoxyangonin | 0.51 µM | - | - | Human (recombinant) | [7] |

Table 2: In Vitro Anti-Inflammatory Activity

| Cell Line | Stimulant | Measured Parameter | Effect of 11-Methoxyangonin | Concentration | Reference |

| RAW 264.7 | LPS (100 ng/mL) | NO Production | Inhibition | 10-200 µM | [1][3] |

| RAW 264.7 | LPS | iNOS Expression | Down-regulation | 50 µM | [1] |

| RAW 264.7 | LPS | TNF-α Secretion | Suppression | 50 µM | [1] |

| RAW 264.7 | LPS | IL-6 Secretion | Suppression | 50 µM | [1] |

Table 3: In Vivo Hepatoprotective Activity

| Animal Model | Insult | Treatment | Key Findings | Reference |

| ICR Mice | LPS/D-GalN | 1 and 10 mg/kg 11-Methoxyangonin (i.p.) | - Significantly suppressed serum AST and ALT levels.- Increased survival rate from 40% to 90%.- Reduced inflammatory cell infiltration in the liver. | [1][2] |

Signaling Pathway Modulation

11-Methoxyangonin exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. The primary pathways identified are the IKK/NF-κB and Jak2/STAT3 pathways.[1][2]

IKK/NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 11-Methoxyangonin has been shown to inhibit this pathway, preventing the nuclear translocation of NF-κB and thereby reducing the expression of inflammatory mediators.

Caption: Inhibition of the IKK/NF-κB signaling pathway by 11-Methoxyangonin.

Jak2/STAT3 Signaling Pathway

The Janus kinase (Jak)/Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for cytokine signaling. LPS stimulation can lead to the phosphorylation and activation of Jak2, which in turn phosphorylates STAT3. Activated STAT3 then dimerizes and translocates to the nucleus to induce the expression of target genes, including those for pro-inflammatory cytokines like IL-6. 11-Methoxyangonin has been demonstrated to suppress the LPS-induced phosphorylation of both Jak2 and STAT3, thereby attenuating this inflammatory signaling cascade.[1]

Caption: Inhibition of the Jak2/STAT3 signaling pathway by 11-Methoxyangonin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 11-Methoxyangonin's biological activity.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure to assess the anti-inflammatory effects of 11-Methoxyangonin on LPS-stimulated macrophages.[10][11]

Objective: To quantify the inhibitory effect of 11-Methoxyangonin on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

11-Methoxyangonin (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO determination

-

ELISA kits for TNF-α and IL-6 quantification

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 11-Methoxyangonin (e.g., 10-200 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours for cytokine release).

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

-

-

Cytokine Quantification (TNF-α, IL-6):

-

Perform ELISA on the collected supernatants according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After removing the supernatant, add MTT solution to the remaining cells and incubate for 4 hours.

-

Add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.

-

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity and kinetics of 11-Methoxyangonin against MAO-A and MAO-B.[12]

Objective: To determine the IC₅₀ and Kᵢ values of 11-Methoxyangonin for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (non-selective substrate)

-

11-Methoxyangonin

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Spectrofluorometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, varying concentrations of 11-Methoxyangonin, and the respective MAO enzyme (MAO-A or MAO-B).

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Start the reaction by adding the substrate, kynuramine.

-

Measurement: Monitor the formation of the fluorescent product, 4-hydroxyquinoline, over time using a spectrofluorometer (Excitation: 310 nm, Emission: 400 nm).

-

IC₅₀ Determination: Perform the assay with a fixed substrate concentration and varying inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Kinetic Analysis (Kᵢ Determination):

-

Perform the assay at varying concentrations of both the substrate (kynuramine) and the inhibitor (11-Methoxyangonin).

-

Measure the initial reaction velocities.

-

Analyze the data using Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibition constant (Kᵢ).

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol details the steps for analyzing the phosphorylation status of key proteins in the NF-κB and Jak2/STAT3 pathways.[13][14]

Objective: To detect the effect of 11-Methoxyangonin on the phosphorylation of IKK, IκBα, Jak2, and STAT3 in LPS-stimulated cells.

Materials:

-

RAW 264.7 cells treated as described in Protocol 4.1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IKK, anti-IKK, anti-p-IκBα, anti-IκBα, anti-p-Jak2, anti-Jak2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies against the target proteins (both total and phosphorylated forms) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

11-Methoxyangonin (Desmethoxyyangonin) is a kavalactone with a compelling profile of biological activities, making it a promising candidate for further pharmacological investigation. Its potent anti-inflammatory effects, mediated through the dual inhibition of the IKK/NF-κB and Jak2/STAT3 pathways, underscore its potential in treating inflammatory conditions. Furthermore, its selective inhibition of MAO-B highlights a potential therapeutic avenue for neurodegenerative disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full therapeutic potential of this natural compound. Future studies should focus on its pharmacokinetic and safety profiles to pave the way for potential clinical applications.

References

- 1. A Plant Kavalactone Desmethoxyyangonin Prevents Inflammation and Fulminant Hepatitis in Mice | PLOS One [journals.plos.org]

- 2. A plant kavalactone desmethoxyyangonin prevents inflammation and fulminant hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of platelet MAO-B by kava pyrone-enriched extract from Piper methysticum Forster (kava-kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desmethoxyyangonin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro inhibition of carboxylesterase 1 by Kava (Piper methysticum) Kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Interactions of Desmethoxyyangonin, a Secondary Metabolite from Renealmia alpinia, with Human Monoamine Oxidase-A and Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of 11-Methoxyangonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Methoxyangonin is a naturally occurring kavalactone found in the kava (B3030397) plant (Piper methysticum). Kavalactones are a class of psychoactive compounds known for their anxiolytic, sedative, and neuroprotective properties. While research on 11-methoxyangonin is limited, its structural similarity to other well-studied kavalactones, particularly yangonin (B192687), suggests it may share a similar pharmacological profile. This technical guide provides a comprehensive overview of the potential pharmacological effects of 11-methoxyangonin, drawing on data from closely related compounds and outlining key experimental methodologies for its further investigation.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₅ | N/A |

| Molecular Weight | 288.27 g/mol | N/A |

| CAS Number | 2743-14-8 | N/A |

| Appearance | Solid | N/A |

Potential Pharmacological Targets and Effects

Direct pharmacological data for 11-methoxyangonin is scarce. However, based on the activities of structurally similar kavalactones like yangonin, the following targets and effects are proposed.

Cannabinoid Receptor Modulation

Yangonin, which shares a core structure with 11-methoxyangonin, has been identified as a ligand for the cannabinoid type 1 (CB1) receptor.

Quantitative Data for Yangonin:

| Parameter | Value | Receptor | Assay Type |

| Kᵢ | 0.72 µM | Human CB1 | Radioligand Binding Assay |

| Kᵢ | 1.79 ± 0.53 µM | Human CB1 | Radioligand Binding Assay |

| IC₅₀ | > 10 µM | Human CB2 | Radioligand Binding Assay |

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration.

Monoamine Oxidase (MAO) Inhibition

Several kavalactones, including yangonin, have been shown to inhibit monoamine oxidases, enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.

Quantitative Data for Yangonin and Kavain:

| Compound | Target | IC₅₀ | Kᵢ | Inhibition Type |

| Yangonin | MAO-A | 1.29 µM | - | - |

| Yangonin | MAO-B | 0.085 µM | - | Reversible |

| (±)-Kavain | MAO-A | 19.0 µM | 7.72 µM | Competitive |

| (±)-Kavain | MAO-B | 5.34 µM | 5.10 µM | Competitive |

GABAergic System Modulation

Kavalactones are known to modulate the activity of γ-aminobutyric acid type A (GABAₐ) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Quantitative Data for Yangonin and Kavain:

| Compound | Effect | Concentration | Receptor Subtype(s) |

| Yangonin | Enhances binding of bicuculline | 1.0 µM | GABAₐ |

| Kavain | Potentiates GABA-elicited currents | EC₅₀ in the µM range | Various αβγ and αβδ subtypes |

EC₅₀: Half-maximal effective concentration.

Neuroprotective and Anti-inflammatory Effects

Kavalactones have demonstrated potential neuroprotective and anti-inflammatory activities through modulation of key signaling pathways related to oxidative stress and inflammation.

Signaling Pathways

Neuroprotective Signaling Pathway

Kavalactones may exert neuroprotective effects by activating the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, and by modulating the p38 MAPK pathway.

Anti-inflammatory Signaling Pathway

Kavalactones may exhibit anti-inflammatory properties by modulating the p38 MAPK/NF-κB signaling cascade, which leads to the downstream regulation of inflammatory mediators like COX-2.[1][2]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.

Methodology:

-

Membrane Preparation: Utilize membranes from cells recombinantly expressing the human CB1 receptor.

-

Incubation: Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and a range of concentrations of the test compound (11-methoxyangonin).

-

Separation: After incubation, separate the membrane-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity.

Methodology:

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B enzymes. A suitable substrate, such as kynuramine, which is non-fluorescent until oxidized by MAO, is used.

-

Incubation: Pre-incubate the MAO enzyme with varying concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to MAO activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

GABAₐ Receptor Electrophysiology Assay

This protocol uses the two-electrode voltage-clamp technique in Xenopus oocytes to measure the modulation of GABAₐ receptor activity.

Methodology:

-

Oocyte Preparation and Injection: Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired human GABAₐ receptor subtype.

-

Electrophysiological Recording: After 2-4 days of incubation, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

-

Compound Application: Apply a low concentration of GABA (typically the EC₅-EC₂₀) to elicit a baseline current. Co-apply the test compound with GABA to observe any potentiation or inhibition of the current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of modulation. Determine the EC₅₀ for potentiation by testing a range of concentrations of the test compound.

Conclusion

While direct experimental data on 11-methoxyangonin is currently lacking, its structural relationship to yangonin and other kavalactones provides a strong basis for predicting its pharmacological profile. It is likely to interact with the endocannabinoid and GABAergic systems and may possess MAO inhibitory, neuroprotective, and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for the systematic investigation of 11-methoxyangonin, which will be crucial for elucidating its therapeutic potential and advancing its development as a pharmacological agent. Further research is warranted to determine the specific quantitative and qualitative pharmacological effects of this promising natural compound.

References

11-Methoxyangonin: A Preliminary Technical Guide to its Putative Mechanism of Action

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 11-Methoxyangonin is currently limited. This guide provides a comprehensive overview of the known mechanisms of the broader class of compounds to which it belongs, the kavalactones. The information presented herein is based on studies of related kavalactones and should be considered as a preliminary and inferential framework for understanding the potential biological activities of 11-Methoxyangonin. Further direct research is required to elucidate its specific molecular interactions and signaling pathways.

Introduction

11-Methoxyangonin is a naturally occurring kavalactone, a class of lactone compounds found in the kava (B3030397) plant (Piper methysticum)[1]. Kavalactones are recognized for their psychoactive properties, particularly their anxiolytic and sedative effects, and are also being investigated for their potential anti-cancer activities[2][3]. While the specific molecular targets and mechanisms of 11-Methoxyangonin have not been extensively studied, research on other kavalactones provides a foundation for postulating its potential modes of action. This technical guide synthesizes the available preliminary data and the broader knowledge of kavalactone pharmacology to offer a foundational understanding for researchers, scientists, and drug development professionals.

Potential Mechanisms of Action of Kavalactones

The biological effects of kavalactones are believed to stem from their interactions with various components of the central nervous system (CNS). The following sections summarize the key putative mechanisms.

Modulation of Neurotransmitter Systems

Kavalactones are known to interact with several key neurotransmitter systems, which likely contributes to their anxiolytic and sedative properties.

-

GABAergic System: A primary proposed mechanism for the anxiolytic effects of kavalactones is the modulation of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. While their binding affinity to the receptor itself is low, they appear to enhance the binding of GABA to the receptor, thereby increasing inhibitory neurotransmission. This is a distinct mechanism from that of benzodiazepines.

-

Dopaminergic and Noradrenergic Systems: Certain kavalactones have been shown to inhibit the reuptake of dopamine (B1211576) and norepinephrine, potentially leading to increased synaptic concentrations of these neurotransmitters. This action may contribute to the complex psychoactive effects observed with kava consumption.

-

Glutamatergic System: Some evidence suggests that kavalactones can inhibit the release of the excitatory neurotransmitter glutamate, which could contribute to their CNS depressant effects.

Interaction with Ion Channels

Kavalactones have been demonstrated to interact with voltage-gated ion channels, which are crucial for neuronal excitability.

-

Voltage-Gated Sodium Channels (VGSCs): Blockade of VGSCs by some kavalactones can reduce neuronal excitability, a mechanism that may contribute to their anticonvulsant and local anesthetic-like properties.

-

Voltage-Gated Calcium Channels (VGCCs): Inhibition of VGCCs can also decrease neuronal excitability and neurotransmitter release.

Anti-cancer and Chemopreventive Activities

Emerging research has highlighted the potential of kavalactones, such as yangonin, in oncology.

-

Induction of Autophagy: Yangonin, a structurally related kavalactone, has been shown to induce autophagy in bladder cancer cells through the inhibition of the mTOR signaling pathway. This process of cellular self-digestion can lead to cancer cell death.

-

Induction of Apoptosis: While the direct apoptotic effects of 11-Methoxyangonin are unconfirmed, other kavalactones have demonstrated the ability to induce programmed cell death in various cancer cell lines.

-

Cytochrome P450 Induction: Kavalactones like desmethoxyyangonin (B154216) and dihydromethysticin (B1670609) have been found to induce the expression of CYP3A23, an enzyme involved in drug metabolism. This could have implications for drug-herb interactions.

Quantitative Data on Kavalactone Activity

| Kavalactone | Target/Assay | Measured Value | Organism/Cell Line |

| Yangonin | CB1 Receptor Binding | Ki = 0.72 µM | Rat brain membranes |

| Desmethoxyyangonin | CYP3A23 Induction | ~7-fold increase | Rat hepatocytes |

| Dihydromethysticin | CYP3A23 Induction | ~7-fold increase | Rat hepatocytes |

This table is illustrative and highlights the type of quantitative data that would be crucial to obtain for 11-Methoxyangonin to understand its specific pharmacological profile.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of 11-Methoxyangonin are not yet published. However, the following methodologies are standard in the field for characterizing the pharmacological properties of natural compounds like kavalactones.

Receptor Binding Assays

-

Objective: To determine the binding affinity of 11-Methoxyangonin to specific receptors (e.g., GABA-A, dopamine transporters).

-

Methodology:

-

Preparation of cell membranes or recombinant proteins expressing the target receptor.

-

Incubation of the membranes/proteins with a radiolabeled ligand known to bind to the target.

-

Competitive displacement of the radioligand by increasing concentrations of 11-Methoxyangonin.

-

Measurement of radioactivity to determine the concentration of 11-Methoxyangonin that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculation of the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assays

-

Objective: To assess the inhibitory effect of 11-Methoxyangonin on specific enzymes (e.g., monoamine oxidase, cytochrome P450s).

-

Methodology:

-

Incubation of the purified enzyme with its substrate in the presence of varying concentrations of 11-Methoxyangonin.

-

Measurement of the rate of product formation over time using spectrophotometric, fluorometric, or luminometric methods.

-

Determination of the IC50 value, representing the concentration of 11-Methoxyangonin that causes 50% inhibition of enzyme activity.

-

Cell-Based Assays

-

Objective: To evaluate the functional effects of 11-Methoxyangonin on cellular processes (e.g., cell viability, apoptosis, autophagy, neurotransmitter uptake).

-

Methodology (Example: Neurotransmitter Uptake Assay):

-

Culture of neuronal cells or cell lines expressing specific neurotransmitter transporters.

-

Pre-incubation of the cells with varying concentrations of 11-Methoxyangonin.

-

Addition of a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Incubation for a defined period to allow for transporter-mediated uptake.

-

Washing the cells to remove extracellular radiolabel.

-

Lysis of the cells and measurement of intracellular radioactivity using a scintillation counter.

-

Calculation of the IC50 for the inhibition of neurotransmitter uptake.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway for a generic kavalactone based on the available literature and a typical experimental workflow for its initial characterization.

Caption: Hypothetical signaling pathway for the anxiolytic effect of a kavalactone.

Caption: General experimental workflow for characterizing a novel natural compound.

Conclusion and Future Directions

While 11-Methoxyangonin is a known constituent of kava, its specific mechanism of action remains to be elucidated. Based on the broader family of kavalactones, it is plausible that its biological activities involve the modulation of GABAergic neurotransmission and interactions with voltage-gated ion channels. Its structural similarities to other kavalactones with anti-cancer properties also suggest that this is a promising area for future investigation.

To move forward, a systematic in vitro and in vivo characterization of 11-Methoxyangonin is essential. This should include a broad panel of receptor binding and enzyme inhibition assays to identify its primary molecular targets, followed by cell-based functional assays to understand its effects on cellular signaling pathways. Subsequent preclinical studies in animal models will be necessary to determine its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential. Such a research program will be critical in unlocking the full pharmacological profile of 11-Methoxyangonin and its potential applications in medicine.

References

- 1. abmole.com [abmole.com]

- 2. Tanshinlactone triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways [mdpi.com]

11-Methoxyangonin and its Role in Traditional Kava Preparations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kava (B3030397) (Piper methysticum), a plant native to the Pacific Islands, has a long history of traditional use in ceremonial beverages for its anxiolytic and sedative properties. These effects are primarily attributed to a class of psychoactive compounds known as kavalactones. While much of the research has focused on the six major kavalactones, a number of minor kavalactones, including 11-methoxyangonin, are also present in kava extracts and may contribute to the overall pharmacological profile. This technical guide provides an in-depth analysis of 11-methoxyangonin within the context of traditional kava preparations. It summarizes the available quantitative data on kavalactone composition, details the experimental protocols for their extraction and analysis, and explores the known interactions of kavalactones with key signaling pathways, offering insights for future research and drug development.

Introduction

Kava has been utilized for centuries in the Pacific Islands, where its roots are traditionally prepared as a water-based beverage.[1] The psychoactive and therapeutic effects of kava are attributed to a group of lactone compounds called kavalactones.[2] There are at least 18 known kavalactones, with six major ones—kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin (B192687), and desmethoxyyangonin—accounting for approximately 96% of the plant's pharmacological activity.[3]

11-Methoxyangonin is a lesser-studied kavalactone. While not one of the six predominant kavalactones, its presence in kava extracts suggests a potential contribution to the overall pharmacological effects observed with traditional preparations. Understanding the concentration, extraction, and biological activity of minor kavalactones like 11-methoxyangonin is crucial for a comprehensive understanding of kava's therapeutic potential and for the development of standardized, safe, and effective kava-based products.

Kavalactone Composition in Traditional Kava Preparations

Table 1: Relative Concentration of Major Kavalactones in a Traditional Aqueous Kava Extract

| Kavalactone | Concentration (µg/mg of kava root) | Percentage of Total Major Kavalactones |

| Dihydrokavain | 28.1 | 22.3% |

| Kavain | 22.3 | 17.7% |

| Dihydromethysticin | 15.2 | 12.1% |

| Methysticin | 16.5 | 13.1% |

| Desmethoxyyangonin | 11.3 | 9.0% |

| Yangonin | 6.6 | 5.2% |

| Total | 100.0 | 100.0% |

Data adapted from a representative analysis of a traditional kava preparation.

Experimental Protocols

Traditional Kava Preparation

A traditional kava beverage is typically prepared as a water-based extract of the kava root.

Workflow for Traditional Kava Preparation

Extraction of Kavalactones for Analysis

For quantitative analysis, kavalactones are typically extracted from the plant material using organic solvents.

Protocol: Methanol-Acetone Extraction of Kavalactones

-

Sample Preparation: Weigh approximately 200 mg of finely ground kava root powder into a centrifuge tube.

-

Methanol (B129727) Extraction: Add 10 mL of methanol to the tube and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a 25 mL volumetric flask.

-

Acetone (B3395972) Extraction: Add 10 mL of acetone to the remaining pellet, vortex for 1 minute, and sonicate for 30 minutes.

-

Second Centrifugation: Centrifuge the sample again at 3000 rpm for 10 minutes.

-

Combine Supernatants: Combine the second supernatant with the first in the volumetric flask.

-

Final Volume Adjustment: Bring the volumetric flask to the 25 mL mark with the extraction solvent.

-

Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.[3]

Quantification of Kavalactones by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the simultaneous quantification of kavalactones.[3]

Protocol: HPLC-UV Analysis of Kavalactones

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile/Isopropyl Alcohol mixture

-

-

Gradient Elution: A gradient program is used to separate the kavalactones.

-

Detection: UV detection at 240 nm.

-

Quantification: Kavalactones are quantified by comparing their peak areas to those of certified reference standards.[5]

Quantification of Kavalactones by GC-MS

Gas Chromatography-Mass Spectrometry provides an alternative method for kavalactone analysis.

Protocol: GC-MS Analysis of Kavalactones

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of semi-volatile compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Set to a temperature that ensures vaporization without thermal degradation of the kavalactones.

-

Oven Temperature Program: A temperature gradient is used to achieve separation.

-

MS Detection: Electron ionization (EI) mode with a mass range of 50-500 amu.

-

Quantification: Kavalactones are identified based on their retention times and mass fragmentation patterns and quantified using a calibration curve.[6]

Role in Signaling Pathways

While direct evidence for the interaction of 11-methoxyangonin with specific signaling pathways is currently limited, research on other kavalactones provides valuable insights into their potential mechanisms of action.

Interaction with GABA-A Receptors

The anxiolytic and sedative effects of kava are largely attributed to the modulation of GABA-A receptors in the central nervous system. Kavalactones can act as positive allosteric modulators of GABA-A receptors, enhancing the effect of GABA. While specific binding affinity data for 11-methoxyangonin is not available, it is plausible that it shares this mechanism with other kavalactones.

Modulation of the PI3K/Akt/mTOR Pathway

Recent studies have shown that the kavalactone yangonin can induce autophagy in bladder cancer cells by inhibiting the mTOR signaling pathway.[7] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[8] The inhibition of this pathway by yangonin suggests that other kavalactones, potentially including 11-methoxyangonin, may also have roles in modulating this critical cellular pathway.

PI3K/Akt/mTOR Signaling Pathway and Kavalactone Interaction

Modulation of the MAPK Signaling Pathway

Kavalactones have been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9] The MAPK signaling cascades are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[10] Furthermore, ERK phosphorylation, another component of the MAPK pathway, is upstream of the activation of the transcription factor Nrf2, which plays a role in the cellular antioxidant response.[9] This suggests that kavalactones, and potentially 11-methoxyangonin, may exert some of their effects through the modulation of these crucial signaling pathways.

General Kavalactone Interaction with the MAPK Pathway

References

- 1. [PDF] A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) | Semantic Scholar [semanticscholar.org]

- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Analysis of Kavalactones in Various Consumptive Kava Samples using GC-MS [digitalcommons.kennesaw.edu]

- 3. Single-Lab Validation for Determination of Kavalactones and Flavokavains in Piper methysticum (Kava) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Updated Review on the Psychoactive, Toxic and Anticancer Properties of Kava - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Analysis of Kava Extract: New phytochemical certified reference material mixes for ginger and kava [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Unraveling the Anticancer Potential of 11-Methoxyyangonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Methoxyyangonin, a naturally occurring kavalactone derived from the kava (B3030397) plant (Piper methysticum), has emerged as a compound of interest in oncology research. Exhibiting pleiotropic effects, this small molecule demonstrates significant potential in inhibiting cancer cell proliferation, inducing programmed cell death, and modulating key signaling pathways implicated in tumorigenesis. This technical guide provides a comprehensive overview of the current understanding of the anticancer properties of 11-Methoxyyangonin, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. Detailed summaries of its impact on various cancer cell lines, its role in cell cycle regulation and apoptosis, and its influence on critical signaling cascades are presented to facilitate further investigation and drug development efforts.

Introduction

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast chemical diversity of natural products. Kavalactones, a class of compounds found in the roots of the kava plant, have a long history of use in traditional medicine for their anxiolytic and sedative properties. Recent scientific investigations have unveiled their potential as anticancer agents. Among these, 11-Methoxyyangonin stands out for its demonstrated cytotoxic and cytostatic activities against various cancer types. This document serves as a technical resource, consolidating the available scientific data on the anticancer properties of 11-Methoxyyangonin to support ongoing and future research in this promising area.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative effects of 11-Methoxyyangonin and its related compound, yangonin (B192687), have been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Time Point (h) | Reference |

| T24 | Bladder Cancer | Yangonin | Not Specified | 48 | [1] |

| UMUC3 | Bladder Cancer | Yangonin | Not Specified | 48 | [1] |

| H400 | Oral Squamous Cell Carcinoma | Yangonin | >10 µg/mL (~34.7 µM) | 48 | [2] |

| BICR56 | Oral Squamous Cell Carcinoma | Yangonin | >10 µg/mL (~34.7 µM) | 48 | [2] |

Note: Specific IC50 values for 11-Methoxyyangonin are not yet widely published in the reviewed literature. The data for yangonin, a closely related kavalactone, is provided for comparative purposes.

Mechanisms of Anticancer Action

11-Methoxyyangonin and its analogs exert their anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and by modulating critical intracellular signaling pathways.

Cell Cycle Arrest

Studies on related kavalactones suggest that they can halt the progression of the cell cycle, a fundamental process for cancer cell proliferation. While the specific phase of cell cycle arrest induced by 11-Methoxyyangonin is yet to be definitively characterized in a wide range of cancer cells, related compounds like yangonin have been shown to reduce cancer cell growth, indicating a potential impact on cell cycle progression[2].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Kavalactones, including yangonin, have been demonstrated to induce apoptosis in various cancer cell lines[3]. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

Modulation of Signaling Pathways

The anticancer activity of kavalactones is intrinsically linked to their ability to interfere with signaling pathways that are often dysregulated in cancer.

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Research on yangonin has shown that it can inhibit the mTOR pathway in bladder cancer cells[1]. This inhibition leads to the induction of autophagy, a cellular self-degradation process that can promote cell death in certain contexts. The proposed mechanism involves the modulation of upstream regulators of mTOR.

Caption: Inhibition of the mTOR pathway by 11-Methoxyyangonin.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of the anticancer properties of kavalactones. These protocols can be adapted for specific studies on 11-Methoxyyangonin.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well.

-

After 24 hours, treat the cells with various concentrations of 11-Methoxyyangonin.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Caption: Workflow for the MTS cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with 11-Methoxyyangonin for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blotting

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Future Directions

The preliminary evidence for the anticancer properties of 11-Methoxyyangonin and its related kavalactones is compelling. However, further in-depth research is required to fully elucidate its therapeutic potential. Future studies should focus on:

-

Determining the IC50 values of 11-Methoxyyangonin in a broader range of cancer cell lines.

-

Investigating the specific effects of 11-Methoxyyangonin on cell cycle progression and identifying the key regulatory proteins involved.

-

Elucidating the detailed molecular mechanisms of apoptosis induction by 11-Methoxyyangonin.

-

Exploring the impact of 11-Methoxyyangonin on other critical cancer-related signaling pathways, such as the STAT3, MAPK, and PI3K/Akt pathways.

-

Conducting in vivo studies using animal models to evaluate the efficacy and safety of 11-Methoxyyangonin as a potential anticancer therapeutic.

Conclusion

11-Methoxyyangonin represents a promising natural product with potential for development as an anticancer agent. Its ability to modulate key signaling pathways and induce cancer cell death warrants further rigorous investigation. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing kavalactone and unlock its full therapeutic potential in the fight against cancer.

References

- 1. Kavalactone yangonin induces autophagy and sensitizes bladder cancer cells to flavokawain A and docetaxel via inhibition of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kava constituents exert selective anticancer effects in oral squamous cell carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Neuroprotective Effects of 11-Methoxyangonin: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential neuroprotective effects of 11-Methoxyangonin. As of this writing, direct experimental data on 11-Methoxyangonin is limited. Therefore, this guide extrapolates potential mechanisms and effects based on extensive research conducted on structurally similar kavalactones, such as yangonin, methysticin, and kavain. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction

11-Methoxyangonin, also known as 11-methoxyyangonin, is a naturally occurring kavalactone. Kavalactones, the primary active constituents of the kava (B3030397) plant (Piper methysticum), have garnered significant interest for their anxiolytic and sedative properties. Emerging research has also highlighted their potential as neuroprotective agents, suggesting therapeutic applications in neurodegenerative diseases and ischemic events. This guide synthesizes the current understanding of the neuroprotective mechanisms of kavalactones and provides a technical framework for future research into 11-Methoxyangonin.

Putative Mechanisms of Neuroprotection

Based on studies of related kavalactones, the neuroprotective effects of 11-Methoxyangonin are likely mediated through the modulation of key signaling pathways involved in cellular stress responses, inflammation, and antioxidant defense.

Antioxidant and Anti-inflammatory Pathways

Kavalactones have been shown to exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibiting the p38/Nuclear factor-kappa B (NF-κB) pathway.

-

ERK/Nrf2 Signaling: The activation of the Extracellular signal-regulated kinase (ERK) pathway by kavalactones can lead to the phosphorylation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and cytoprotective genes.

-

p38/NF-κB/COX-2 Signaling: In response to inflammatory stimuli, the p38 mitogen-activated protein kinase (MAPK) can activate NF-κB. Kavalactones are suggested to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators like Cyclooxygenase-2 (COX-2).

Quantitative Data on Related Kavalactones